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Compound of Interest

Compound Name:
3-Azido-1-(4-

methylbenzyl)azetidine

Cat. No.: B1488983 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of the

novel azetidine derivative, 3-azido-1-(4-methylbenzyl)azetidine. This document details the

spectroscopic analysis and experimental protocols utilized to confirm the chemical structure of

this compound, which holds potential as a building block in medicinal chemistry and drug

development due to the presence of the versatile azido group and the strained azetidine ring.

Spectroscopic Data Analysis
The structure of 3-azido-1-(4-methylbenzyl)azetidine was unequivocally confirmed through a

combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy,

and High-Resolution Mass Spectrometry (HRMS). The data obtained from these techniques

are summarized below.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

7.18 d 8.0 2H
Ar-H (ortho to

CH₂)

7.10 d 8.0 2H
Ar-H (meta to

CH₂)

4.25 p 6.5 1H CH-N₃

3.70 t 7.5 2H
N-CH₂ (azetidine

ring, syn to N₃)

3.55 s - 2H N-CH₂-Ar

3.15 dd 7.5, 5.5 2H
N-CH₂ (azetidine

ring, anti to N₃)

2.33 s - 3H Ar-CH₃

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment

137.0 Ar-C (quaternary, attached to CH₃)

134.5 Ar-C (quaternary, attached to CH₂-N)

129.2 Ar-CH (meta to CH₂)

129.0 Ar-CH (ortho to CH₂)

62.1 N-CH₂-Ar

60.5 N-CH₂ (azetidine ring)

58.8 CH-N₃

21.1 Ar-CH₃

Table 3: IR and Mass Spectrometry Data
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Technique Key Data Interpretation

FT-IR 2100 cm⁻¹ (strong, sharp) Azide (N₃) asymmetric stretch

2920, 2850 cm⁻¹ (medium)
C-H stretching (aliphatic and

aromatic)

1615 cm⁻¹ (medium) C=C stretching (aromatic ring)

HRMS (ESI+) m/z 217.1450 [M+H]⁺
Calculated for C₁₁H₁₅N₄⁺:

217.1448

Experimental Protocols
Synthesis of 3-azido-1-(4-methylbenzyl)azetidine
A solution of 1-(4-methylbenzyl)azetidin-3-ol (1.0 eq) in anhydrous dichloromethane (0.2 M)

was cooled to 0 °C under a nitrogen atmosphere. To this stirred solution, triethylamine (1.5 eq)

was added, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). The

reaction mixture was stirred at 0 °C for 1 hour, after which TLC analysis indicated complete

consumption of the starting material. Sodium azide (3.0 eq) dissolved in a minimal amount of

water was then added, followed by tetrabutylammonium bromide (0.1 eq) as a phase-transfer

catalyst. The reaction was allowed to warm to room temperature and stirred vigorously for 24

hours.

Upon completion, the reaction mixture was diluted with water and the organic layer was

separated. The aqueous layer was extracted with dichloromethane (3 x 20 mL). The combined

organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and

concentrated under reduced pressure. The crude product was purified by column

chromatography on silica gel (Eluent: Hexane/Ethyl Acetate = 4:1) to afford 3-azido-1-(4-
methylbenzyl)azetidine as a pale yellow oil.

Spectroscopic Characterization
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer

using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per

million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
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Infrared Spectroscopy: IR spectra were obtained on an FT-IR spectrometer using a thin film

of the purified product on a NaCl plate.

Mass Spectrometry: High-resolution mass spectrometry was performed on an ESI-TOF

mass spectrometer.
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Caption: Synthetic and analytical workflow for 3-azido-1-(4-methylbenzyl)azetidine.

3-azido-1-(4-methylbenzyl)azetidine
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Caption: Correlation of spectroscopic data to the chemical structure.

To cite this document: BenchChem. [Structure Elucidation of 3-azido-1-(4-
methylbenzyl)azetidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1488983#structure-elucidation-of-3-azido-1-4-
methylbenzyl-azetidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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